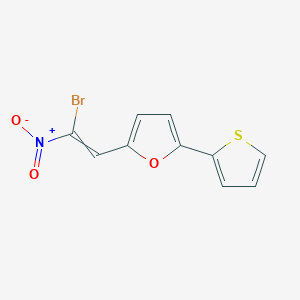![molecular formula C19H40OSi B12629423 Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane CAS No. 917871-05-7](/img/structure/B12629423.png)
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane is an organic compound that features a tert-butyl group, a butylnon-1-en-1-yl group, and a dimethylsilane moiety
Preparation Methods
The synthesis of tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol or alkoxide under basic conditions. The reaction is usually carried out in an inert solvent such as methylene chloride, with imidazole or another base to facilitate the formation of the silyl ether .
Chemical Reactions Analysis
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane is used in various scientific research applications:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is a precursor to compounds with potential therapeutic effects, such as anticancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane involves its role as a protecting group in organic synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the functional group from unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled synthesis of complex molecules .
Comparison with Similar Compounds
Similar compounds to tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane include:
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
(3-Bromopropoxy)-tert-butyldimethylsilane: Used to introduce propanol functionality to pharmaceuticals.
tert-Butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)dimethylsilane: Used in various organic synthesis applications
These compounds share similar structural features and reactivity patterns but differ in their specific applications and functional groups.
Properties
CAS No. |
917871-05-7 |
|---|---|
Molecular Formula |
C19H40OSi |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
tert-butyl-(3-butylnon-1-enoxy)-dimethylsilane |
InChI |
InChI=1S/C19H40OSi/c1-8-10-12-13-15-18(14-11-9-2)16-17-20-21(6,7)19(3,4)5/h16-18H,8-15H2,1-7H3 |
InChI Key |
WDDIRAHTAUCJLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)C=CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


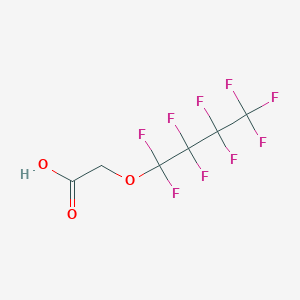
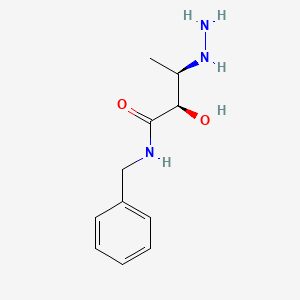
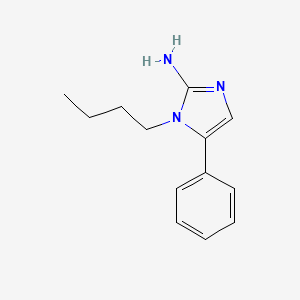
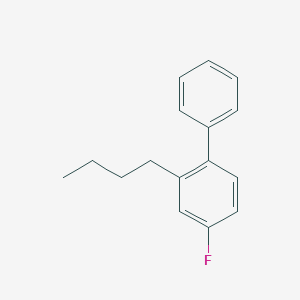
![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
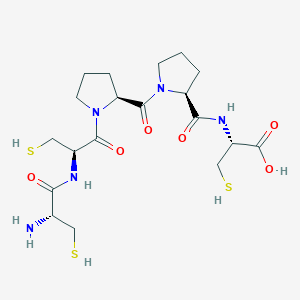
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)
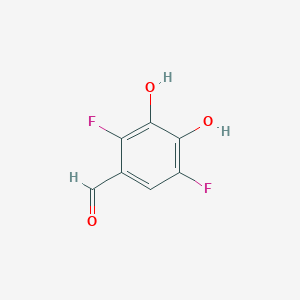
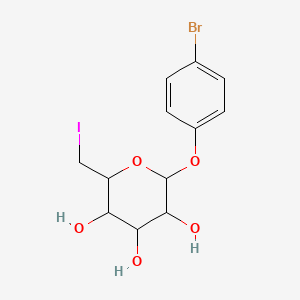
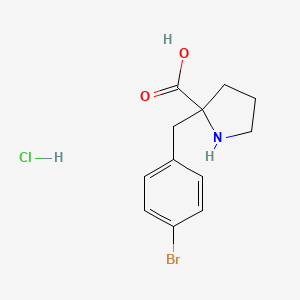
![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
